6-Amino-5-phenylpyridine-3-carboxylic acid
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Overview
Description
6-Amino-5-phenylpyridine-3-carboxylic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a phenyl group at the 5th position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-phenylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and a suitable amine, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
6-Amino-5-phenylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinic acid: Similar structure but lacks the phenyl group.
4-Phenylpyridine-3-carboxylic acid: Similar but with different substitution pattern.
3-Hydroxy-4-phenylthieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
Uniqueness
6-Amino-5-phenylpyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the amino, phenyl, and carboxylic acid groups allows for versatile chemical reactivity and potential biological activities that are not observed in its similar compounds.
Properties
IUPAC Name |
6-amino-5-phenylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-10(8-4-2-1-3-5-8)6-9(7-14-11)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGNSCQEQVBQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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